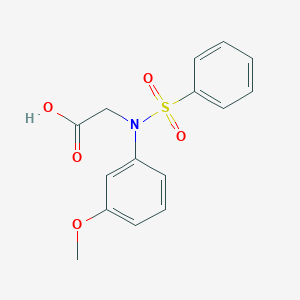

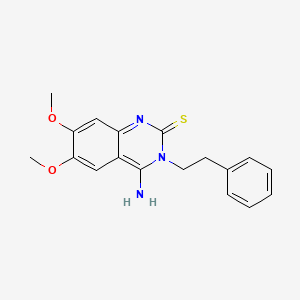

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine (MPGS) is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MPGS is a glycine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Interactions

Research in organic chemistry has explored the reactivity of compounds related to N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine. For instance, studies on amino acids and peptides have led to the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, showcasing the potential of N-acyl derivatives of glycine in synthesizing heterocyclic compounds (Andersen, Ghattas, & Lawesson, 1983). Additionally, interactions of N-(phenylsulfonyl)glycine with metals like cadmium and zinc have been investigated, revealing the compound's ability to influence metal-induced amide deprotonation and suggesting its utility in coordination chemistry (Gavioli et al., 1991).

Environmental Impact and Herbicide Transport

In environmental science, studies have focused on the transport and behavior of related compounds in agricultural settings. Research on glyphosate and glufosinate, compounds with functional similarities to N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine, has examined their environmental impact and leaching behavior, emphasizing the significance of understanding the mobility of such compounds in soil and water systems (Malone et al., 2004).

Biochemistry and Enzyme Inhibition

In biochemistry, N-(phenylsulfonyl)glycine derivatives have been evaluated for their potential as enzyme inhibitors. For example, novel inhibitors of rat lens aldose reductase have been synthesized, indicating the relevance of these compounds in developing treatments for conditions associated with enzyme overactivity (Mayfield & Deruiter, 1987). Such research demonstrates the applicability of N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine and its analogs in medicinal chemistry and drug development.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-3-methoxyanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-7-5-6-12(10-13)16(11-15(17)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMFTDDYOPMJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxan-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2573416.png)

![6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2573423.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)

![N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2573430.png)

![8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one](/img/structure/B2573432.png)

![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)